3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid
Description
3-[4-(Diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one; oxalic acid is a quinazolinone derivative with a diethylamino-substituted butynyl side chain and an oxalic acid counterion. The quinazolinone core is a heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects . The diethylamino group enhances solubility in polar solvents, while the oxalic acid moiety likely stabilizes the compound via salt formation, improving crystallinity and bioavailability.
Properties
CAS No. |
35739-53-8 |
|---|---|
Molecular Formula |
C19H23N3O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C17H21N3O2.C2H2O4/c1-4-19(5-2)10-6-7-11-20-13-18-16-12-14(22-3)8-9-15(16)17(20)21;3-1(4)2(5)6/h8-9,12-13H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
IGBYAICAZYMXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
- Compound 4l (): Features a tetrahydroquinazolinone core with methoxyphenyl and methyl groups.
- 4-(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxybut-2-ynyl-[4-(diethylamino)but-2-ynyl]diethylammonium Chloride (): Shares the diethylamino-butynyl motif but includes a cyclohexyl-phenylglycolic ester and chloride counterion. The oxalic acid in the target compound may confer stronger acidity and hydrogen-bonding capacity compared to the chloride salt .
Physicochemical Properties
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